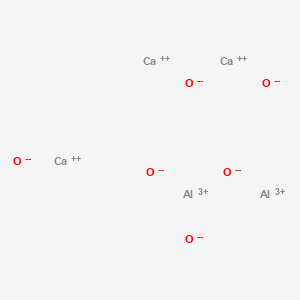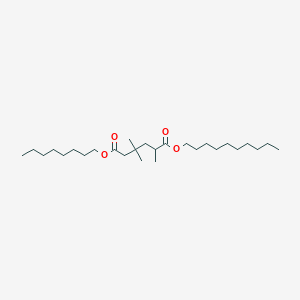
Dialuminium tricalcium hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dialuminium tricalcium hexaoxide is typically synthesized by mixing aluminum oxide (Al₂O₃) and calcium oxide (CaO) in a stoichiometric ratio. The mixture is then subjected to high temperatures, around 1535°C, to facilitate the reaction and form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum oxide and calcium oxide at high temperatures. This process ensures the formation of a homogeneous product with consistent properties .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminium tricalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form different oxides.
Reduction: It can be reduced to its constituent elements under specific conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases. For example, it reacts with hydrochloric acid to form aluminum chloride and calcium chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces aluminum chloride and calcium chloride .
Wissenschaftliche Forschungsanwendungen
Dialuminium tricalcium hexaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biomedical applications, such as bone repair materials.
Medicine: It is explored for its potential in drug delivery systems.
Wirkmechanismus
The mechanism of action of dialuminium tricalcium hexaoxide involves its ability to form strong bonds with other materials. This property makes it an effective binding agent in cement and other construction materials. At the molecular level, it interacts with other compounds through ionic and covalent bonding, contributing to its stability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricalcium aluminate (Ca₃Al₂O₆): Similar in composition but differs in its hydration properties.
Calcium aluminate cement (CaO·Al₂O₃): Used in high-temperature applications but has different binding properties.
Uniqueness
Dialuminium tricalcium hexaoxide is unique due to its high-temperature stability and excellent binding properties, making it a preferred choice in the construction industry .
Eigenschaften
CAS-Nummer |
12042-78-3 |
|---|---|
Molekularformel |
Al2Ca3O6 |
Molekulargewicht |
270.19 g/mol |
IUPAC-Name |
dialuminum;tricalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.3Ca.6O/q2*+3;3*+2;6*-2 |
InChI-Schlüssel |
HOOWDPSAHIOHCC-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)



![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)




